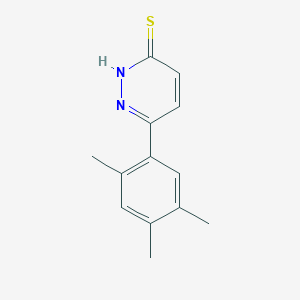

6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazine derivatives, which includes “6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol”, has been reported in the literature . The condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate . This intermediate was then allowed to react with ammonium hydroxide at 70 °C affording the desired product .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as pyrimidine-2-thiol derivatives, is a significant area of research. These compounds are synthesized using starting compounds that undergo reactions to form novel derivatives with potential antioxidant and anti-inflammatory activities. The process involves condensation reactions, cyclocondensation with hydrazine hydrate, and further reactions to produce target compounds with immense biological activities (Shehab, Abdellattif, & Mouneir, 2018).

Herbicidal Activities

Novel pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. These compounds exhibit bleaching effects and are effective against certain plants, demonstrating their potential as commercial herbicides. The synthesis involves multiple steps, including the creation of an important intermediate, followed by the formation of the pyridazine derivatives, which are then tested for their efficacy in inhibiting chlorophyll and controlling dicotyledonous plants (Xu et al., 2008).

Antibacterial Activity

The development of novel thieno[2,3-c]pyridazines and their derivatives for antibacterial purposes has been explored. These compounds are synthesized from specific starting materials, undergoing reactions that yield new compounds with evaluated antibacterial activities. Such research underscores the potential of pyridazine derivatives in contributing to the development of new antibacterial agents (Al-Kamali et al., 2014).

Corrosion Inhibition

Pyridazine derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic solutions. The studies involve gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques to evaluate the corrosion inhibition performance, demonstrating the potential of these compounds in protecting metals from corrosion (Khadiri et al., 2016).

Catalysis and Material Science

Research into the use of pyridazine-based compounds in catalysis and material science has shown promising results. For example, the synthesis of Ru complexes for water oxidation highlights the role of these compounds in facilitating chemical reactions important for energy conversion processes (Zong & Thummel, 2005).

Mecanismo De Acción

While the mechanism of action for “6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol” is not explicitly mentioned in the searched resources, pyridazine derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

Propiedades

IUPAC Name |

3-(2,4,5-trimethylphenyl)-1H-pyridazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-8-6-10(3)11(7-9(8)2)12-4-5-13(16)15-14-12/h4-7H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOICLIMOIQQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NNC(=S)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)

![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![4-ethyl-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2723485.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2723487.png)

![N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2723489.png)

![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B2723497.png)